molecular formula C19H25ClN2O3 B14626698 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)-5-methyl- CAS No. 54981-20-3

1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)-5-methyl-

Cat. No.: B14626698
CAS No.: 54981-20-3
M. Wt: 364.9 g/mol
InChI Key: IZXVFHAPQVWKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-3,9-diazaspiro(55)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)-5-methyl- is a complex organic compound known for its unique spirocyclic structure This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)-5-methyl- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic core. Commonly used reagents include strong bases and cyclization agents.

    Introduction of the p-Chlorobenzoyl Group: This step involves the acylation of the spirocyclic core with p-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the p-chlorobenzoyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.

Major Products

Scientific Research Applications

1-Oxa-3,9-diazaspiro(5

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The p-chlorobenzoyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-3,9-diazaspiro(55)undecan-2-one, 9-(3-(p-chlorobenzoyl)propyl)-5-methyl- stands out due to its specific spirocyclic structure and the presence of the p-chlorobenzoyl group

Properties

CAS No.

54981-20-3

Molecular Formula

C19H25ClN2O3

Molecular Weight

364.9 g/mol

IUPAC Name

9-[4-(4-chlorophenyl)-4-oxobutyl]-4-methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one

InChI

InChI=1S/C19H25ClN2O3/c1-14-13-19(25-18(24)21-14)8-11-22(12-9-19)10-2-3-17(23)15-4-6-16(20)7-5-15/h4-7,14H,2-3,8-13H2,1H3,(H,21,24)

InChI Key

IZXVFHAPQVWKPX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)Cl)OC(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.